Diflufenzopyr-Natriumsalz

Übersicht

Beschreibung

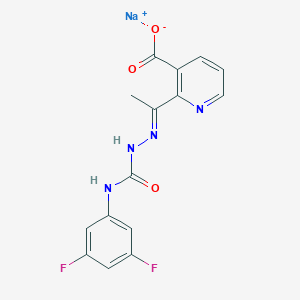

Diflufenzopyr-sodium, also known as Diflufenzopyr-sodium, is a useful research compound. Its molecular formula is C15H11F2N4NaO3 and its molecular weight is 356.26 g/mol. The purity is usually 95%.

The exact mass of the compound Diflufenzopyr-sodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diflufenzopyr-sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diflufenzopyr-sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Unkrautbekämpfung in der Landwirtschaft

Diflufenzopyr-Natrium wird in verschiedenen landwirtschaftlichen Umgebungen weit verbreitet als post-emergentes Herbizid eingesetzt. Es ist besonders wirksam zur Bekämpfung von breitblättrigen Unkräutern in Kulturen wie Feldmais, Nicht-Ackerland, Brachland und Weideland . Die Verbindung wirkt als Auxin-Transportinhibitor und stört das empfindliche Gleichgewicht der Pflanzenwachshormone, was zu einer selektiven Kontrolle von lästigen Unkräutern führt .

Verbesserung der Herbizid-Wirksamkeit

Forschung hat gezeigt, dass Diflufenzopyr-Natrium die Wirksamkeit anderer Herbizide wie Dicamba in Kombination verbessern kann . Dieser synergistische Effekt erhöht sowohl die anfängliche als auch die langfristige Kontrolle invasiver Arten wie des Milchdistels und macht ihn zu einem wertvollen Werkzeug für integrierte Unkrautbekämpfungsstrategien.

Straßenrandbegrünung

Diflufenzopyr-Natrium wird in Programmen zur Straßenrandbegrünung eingesetzt, um die Sichtbarkeit zu gewährleisten und die Ausbreitung von Unkräutern zu verhindern . Seine selektive Wirkung ermöglicht die Erhaltung der gewünschten Vegetation, während gleichzeitig unerwünschtes Pflanzenwachstum effektiv kontrolliert wird.

Umweltauswirkungen und Sicherheit

Die Umweltwirkungen und das Sicherheitsprofil von Diflufenzopyr-Natrium wurden bewertet und deuten auf ein geringes Auswaschungsrisiko in das Grundwasser und ein moderates Auswaschungsrisiko an der Oberfläche hin . Regulierungsbehörden wie die EPA bewerten Pestizide wie Diflufenzopyr-Natrium regelmäßig neu, um ihre Sicherheit auf der Grundlage neuer wissenschaftlicher und behördlicher Erkenntnisse zu gewährleisten .

Schädlingsbekämpfung in Nicht-Ackerlandflächen

Diflufenzopyr-Natrium ist für den Einsatz in Nicht-Ackerlandflächen zugelassen, einschließlich Eisenbahn-, Versorgungs-, Pipeline- und Autobahn-Recht-der-Wege sowie in Flughäfen und anderen Industriegebieten . Es hilft bei der Bewirtschaftung von Vegetation, die sonst Sicherheits- und Betriebseffizienzrisiken darstellen könnte.

Biotechnologie-Forschung

Obwohl spezifische Studien zu Diflufenzopyr-Natrium in der Biotechnologie-Forschung begrenzt sind, sind Auxin-Transportinhibitoren wie Diflufenzopyr-Natrium von Interesse bei der Entwicklung neuer biotechnologischer Anwendungen, wie z. B. gentechnisch veränderter Pflanzen, die gegen Auxin-basierte Herbizide resistent sind .

Wirkmechanismus

Target of Action

Diflufenzopyr-sodium primarily targets the polar transport of auxins in susceptible plants . Auxins are plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for cell division, growth, and differentiation .

Mode of Action

Diflufenzopyr-sodium inhibits the polar transport of auxins, causing an accumulation of these hormones at the shoot and root meristems . This accumulation disrupts normal growth patterns. Although the exact mode of action is unknown, it appears that Diflufenzopyr-sodium binds to a specific carrier or efflux induction protein involved in transporting auxin away from the meristemic regions .

Biochemical Pathways

The inhibition of auxin transport disrupts the plant’s normal growth patterns, leading to rapid symptom appearance and usually resulting in plant death within days . This disruption affects the plant’s ability to regulate vital physiological processes, such as cell division and growth .

Pharmacokinetics

The pharmacokinetics of Diflufenzopyr-sodium, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contribute to its bioavailability and efficacy. The selectivity in maize is due to the rapid metabolism of both dicamba and Diflufenzopyr-sodium in the crop .

Result of Action

The primary result of Diflufenzopyr-sodium’s action is the disruption of normal plant growth patterns, leading to the death of susceptible plants . This is achieved through the inhibition of auxin transport, causing an accumulation of auxins at the shoot and root meristems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenzopyr-sodium. For instance, Diflufenzopyr-sodium is classed as mobile to very mobile in soil . Its hydrolysis half-life varies with pH, being 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9 . These factors can affect the herbicide’s distribution and persistence in the environment.

Biochemische Analyse

Biochemical Properties

Diflufenzopyr sodium salt is an auxin transport inhibitor . It disrupts the delicate auxin balance needed for plant growth, causing auxin accumulation at shoot and root meristems, and consequently, a disruption of normal growth patterns .

Cellular Effects

Diflufenzopyr sodium salt has been determined to be of low toxicity to humans, birds, aquatic organisms, mammals, and bees . It is highly toxic to terrestrial plant species . It disrupts normal growth patterns by causing auxin accumulation at the plant’s growing points .

Molecular Mechanism

This results in the rapid knockdown of the toughest – including herbicide-resistant – weeds .

Temporal Effects in Laboratory Settings

The half-life of Diflufenzopyr sodium salt in aerobic soil in laboratory tests is 8-10 days . The photolysis half-life of Diflufenzopyr sodium salt on soil is 13 days

Dosage Effects in Animal Models

In animal models, health effects given repeated doses of Diflufenzopyr sodium salt over longer periods of time included lower body weight and effects indicative of mild compensatory anaemia

Transport and Distribution

Diflufenzopyr sodium salt inhibits the polar transport of auxins in susceptible plants . It appears that Diflufenzopyr sodium salt binds to a specific carrier or efflux induction protein which is involved in the transportation of auxin away from the meristemic regions .

Eigenschaften

IUPAC Name |

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNDBKFAZXZKRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032375 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109293-98-3 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

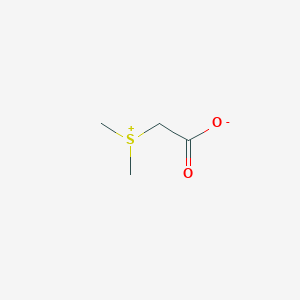

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Methyl-9-azoniabicyclo[3.3.1]non-7-yl)2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride](/img/structure/B10334.png)

![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)